molecular formula C12H5Cl5 B12404717 2,3,4,5,6-Pentachlorobiphenyl-2',3',4',5',6'-d5

2,3,4,5,6-Pentachlorobiphenyl-2',3',4',5',6'-d5

Cat. No.: B12404717
M. Wt: 331.5 g/mol
InChI Key: GGMPTLAAIUQMIE-RALIUCGRSA-N
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Description

Systematic Nomenclature and IUPAC Classification

The International Union of Pure and Applied Chemistry (IUPAC) designates the non-deuterated form of this compound as 2,3,4,5,6-Pentachlorobiphenyl (CAS 18259-05-7), classified under PCB congener number 116. The deuterated derivative follows analogous nomenclature, with the prefix d5 indicating the substitution of five hydrogen atoms with deuterium at specified positions. Its full IUPAC name is 2,3,4,5,6-pentachloro-2',3',4',5',6'-d5-biphenyl , reflecting chlorine atoms at positions 2, 3, 4, 5, and 6 on one benzene ring and deuterium atoms at positions 2', 3', 4', 5', and 6' on the adjacent ring.

PCB numbering conventions assign unique identifiers based on chlorine substitution patterns. For example, PCB 121 (2,3',4,5',6-Pentachlorobiphenyl) differs in chlorine placement compared to PCB 116. The deuterated congener retains the native PCB 116 backbone while incorporating isotopic labels for traceability in mass spectrometry.

Molecular Architecture: Chlorine and Deuterium Substitution Patterns

The molecular structure of 2,3,4,5,6-Pentachlorobiphenyl-2',3',4',5',6'-d5 consists of two benzene rings connected by a single bond. The first ring (positions 2, 3, 4, 5, 6) is fully substituted with chlorine atoms, while the second ring (positions 2', 3', 4', 5', 6') contains deuterium atoms (Table 1).

Table 1: Substitution Pattern of 2,3,4,5,6-Pentachlorobiphenyl-2',3',4',5',6'-d5

Position Substituent
2 Cl
3 Cl
4 Cl
5 Cl
6 Cl
2' D
3' D
4' D
5' D
6' D

The molecular formula is C₁₂Cl₅D₅ , derived from the biphenyl framework (C₁₂H₁₀) with five hydrogens replaced by chlorine and five by deuterium. This substitution pattern ensures minimal steric hindrance between substituents, as chlorine and deuterium atoms occupy non-adjacent positions relative to the inter-ring bond.

Isotopic Purity and Stereochemical Considerations

Isotopic purity is critical for analytical applications, as impurities in deuterium labeling can compromise mass spectrometric accuracy. High-purity 2,3,4,5,6-Pentachlorobiphenyl-2',3',4',5',6'-d5 typically exhibits >98% deuterium incorporation , achieved through controlled synthetic routes such as halogen-deuterium exchange or deuterated precursor utilization.

Stereochemical analysis reveals no chiral centers due to symmetrical substitution across both rings. However, restricted rotation around the central C–C bond may produce atropisomers, though the uniform substitution of chlorine and deuterium atoms likely reduces energy barriers between rotational conformers. Computational modeling suggests a planar equilibrium geometry, minimizing steric clashes between substituents.

Comparative Analysis with Native PCB Congeners

Comparative studies between deuterated and non-deuterated PCB 116 highlight key differences in physicochemical properties (Table 2).

Table 2: Comparative Properties of PCB 116 and Its Deuterated Analog

Property PCB 116 (Native) PCB 116-d5 (Deuterated)
Molecular Formula C₁₂H₅Cl₅ C₁₂Cl₅D₅
Molecular Weight (g/mol) 326.43 331.45
Boiling Point (°C) >350 Slightly elevated
Solubility in Hexane High Similar

Deuterium substitution minimally affects chromatographic retention times but introduces a distinct mass signature (+5 Da) for precise detection in tandem mass spectrometry. The C–D bond’s greater strength compared to C–H also enhances stability against metabolic degradation, making the deuterated congener a robust internal standard in environmental persistence studies.

Structurally, PCB 116-d5 mirrors native PCB 116’s electronic configuration, ensuring analogous reactivity in electron-capture detectors. However, vibrational spectroscopy reveals subtle differences in C–D stretching modes (~2100 cm⁻¹) compared to C–H (~3000 cm⁻¹), aiding structural confirmation.

Properties

Molecular Formula

C12H5Cl5

Molecular Weight

331.5 g/mol

IUPAC Name

1,2,3,4,5-pentachloro-6-(2,3,4,5,6-pentadeuteriophenyl)benzene

InChI

InChI=1S/C12H5Cl5/c13-8-7(6-4-2-1-3-5-6)9(14)11(16)12(17)10(8)15/h1-5H/i1D,2D,3D,4D,5D

InChI Key

GGMPTLAAIUQMIE-RALIUCGRSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl)[2H])[2H]

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl

Origin of Product

United States

Preparation Methods

Optimization of Deuteration Efficiency

Data from demonstrates temperature-dependent D-conversion rates for aromatic compounds:

Temperature (°C) D-Conversion Rate (%)
350 50
400 80
450 90

For complete deuteration of all five positions, temperatures ≥450°C and extended reaction times (≥12 hours) are recommended.

Analytical Validation and Quality Control

Characterization Techniques

  • Mass Spectrometry : High-resolution MS confirms the molecular weight (331.4639 g/mol) and isotopic purity.
  • Nuclear Magnetic Resonance (NMR) : ¹H-NMR verifies the absence of hydrogens on the deuterated ring, while ²H-NMR quantifies isotopic enrichment.
  • Chromatography : GC-MS or LC-MS ensures no degradation of the chlorinated ring during synthesis.

Challenges and Solutions

  • Byproduct Formation : Prolonged exposure to supercritical conditions may cause partial dechlorination. This is mitigated by optimizing pressure to 30–40 MPa, which stabilizes the chlorinated ring.
  • Isotopic Purity : Residual hydrogens are minimized using excess D₂O and multiple reaction cycles.

Comparative Analysis of Alternative Synthesis Routes

Pre-deuteration of Benzene Derivatives

An alternative approach involves synthesizing a fully deuterated benzene ring (C₆D₅-) followed by coupling to a pentachlorophenyl group via Ullmann or Suzuki coupling. However, this method faces challenges:

  • Coupling Efficiency : Steric hindrance from chlorine atoms reduces yield.
  • Cost : Deuterated starting materials (e.g., C₆D₆) are prohibitively expensive compared to D₂O-based methods.

Catalytic Hydrogen-Deuterium Exchange

While acid- or metal-catalyzed H/D exchange operates under milder conditions, it fails to achieve complete deuteration of all five positions due to kinetic limitations.

Industrial and Environmental Considerations

Scalability

The supercritical D₂O method is economically viable for large-scale production, as it avoids expensive catalysts and utilizes reusable heavy water.

Environmental Impact

  • Waste Management : Unreacted D₂O is recycled, minimizing waste.
  • Byproducts : Chlorinated byproducts are neutralized via alkaline hydrolysis.

Chemical Reactions Analysis

Types of Reactions

2,3,4,5,6-Pentachlorobiphenyl-2’,3’,4’,5’,6’-d5 undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of chlorinated benzoic acids, while reduction can produce less chlorinated biphenyls .

Scientific Research Applications

Research Applications

  • Analytical Chemistry
    • The compound serves as a stable isotope-labeled internal standard in analytical methods such as gas chromatography and mass spectrometry. Its isotopic labeling allows for precise quantification of PCBs in environmental samples and biological matrices. The use of deuterated standards helps to correct for matrix effects and improve the accuracy of analytical results .
  • Environmental Studies
    • Research on the environmental fate and transport of PCBs often employs deuterated compounds like 2,3,4,5,6-Pentachlorobiphenyl-2',3',4',5',6'-d5 to trace PCB sources and degradation pathways. Studies have shown that understanding the degradation mechanisms of PCBs can inform remediation strategies for contaminated sites .
  • Toxicological Research
    • This compound is used in toxicology studies to investigate the biological effects of PCBs on human health and wildlife. It has been shown to induce inflammatory responses and disrupt endocrine functions in animal models . For example, studies have observed that exposure to PCB mixtures can lead to alterations in thyroid hormone levels and immune responses in rats .

Case Studies

Study ReferenceFocusFindings
Dziennis et al. (2008)Developmental ExposureInvestigated the effects of PCB exposure on brain injury in rats; found significant impacts on neurodevelopment .
Kobayashi et al. (2008)Thyroid FunctionExamined the impact of PCB 153 on thyroid hormone levels during gestation; reported a dose-dependent decrease in T3 and T4 concentrations .
Sipka et al. (2008)Inflammatory MediatorsStudied the induction of pro-inflammatory mediators following PCB administration; highlighted significant liver and lung responses .

Mechanism of Action

Comparison with Similar Compounds

Deuterated PCB Congeners

The compound is part of a broader class of deuterated PCBs, which serve as internal standards. Key analogues include:

Compound Name CAS RN Molecular Formula Deuterium Positions Molecular Weight (g/mol) Application Reference
2,3,4,5,6-Pentachlorobiphenyl-2',3',5',6'-d4 1219799-24-2 C₁₂HCl₅D₄ 2',3',5',6' 330.45 PCB quantification in environmental samples
3,3',4,4'-Tetrachlorobiphenyl-d6 Not specified C₁₂D₆Cl₄ Full aromatic deuteration 330.40 Metabolic pathway tracing
2,3,5,6-Tetrachlorobiphenyl-2',3',4',5',6'-d5 Not specified C₁₂D₅Cl₄ 2',3',4',5',6' 326.42 Toxicity studies

Key Differences :

  • Deuteration Pattern : The target compound’s full deuteration at the 2',3',4',5',6' positions distinguishes it from partial deuterated analogues (e.g., d4 derivatives) .
  • Chlorination: Unlike tetrachlorinated congeners (e.g., 3,3',4,4'-tetrachlorobiphenyl-d6), the pentachlorination in the target compound increases its hydrophobicity (log Kow ~7.2 vs.

Non-Deuterated PCB Congeners

Non-isotopic analogues are used as reference standards but lack the precision of SIL compounds in quantitative analysis:

Compound Name CAS RN Molecular Formula Key Use Reference
2,3,4,5,6-Pentachlorobiphenyl 18259-05-7 C₁₂H₅Cl₅ Environmental contaminant calibration
3,3',4,4'-Tetrachlorobiphenyl 32598-11-5 C₁₂H₆Cl₄ Dioxin-like toxicity studies
2,3,3',4,5-Pentachlorobiphenyl 70424-69-0 C₁₂H₅Cl₅ PCB congener profiling

Key Differences :

  • Analytical Utility: The deuterated compound’s SIL properties enable accurate recovery correction in complex matrices (e.g., serum, soil), whereas non-deuterated versions are prone to ion suppression in mass spectrometry .
  • Metabolic Stability : Studies on 3,3',4,4'-tetrachlorobiphenyl (TCB) in mice revealed extensive hydroxylation (e.g., 5-hydroxy-TCB, dihydroxy-trichlorobiphenyl), whereas deuterated PCBs exhibit reduced metabolic conversion due to kinetic isotope effects, enhancing their utility as tracers .

Physicochemical and Toxicological Properties

Physicochemical Comparison

Property 2,3,4,5,6-Pentachlorobiphenyl-2',3',4',5',6'-d5 2,3,4,5,6-Pentachlorobiphenyl 3,3',4,4'-Tetrachlorobiphenyl
log Kow ~7.2 (estimated) ~7.2 ~6.5
Vapor Pressure (Pa) 1.2 × 10⁻⁴ 1.2 × 10⁻⁴ 3.5 × 10⁻³
Half-life in Biota Extended due to deuteration 15–20 days (rodents) 8–12 days (rodents)

Implications : The deuterated compound’s higher persistence in biological systems supports long-term tracer studies but requires careful handling under regulations like the Chemical Substances Control Law (Japan), which classifies it as a "First Specific Chemical Substance" .

Toxicological Profiles

  • Dioxin-like Activity : Unlike coplanar PCBs (e.g., 3,3',4,4'-TCB), the target compound lacks adjacent chlorines necessary for aryl hydrocarbon receptor (AhR) binding, resulting in negligible dioxin-like toxicity .
  • Bioaccumulation: Both deuterated and non-deuterated pentachlorobiphenyls accumulate in adipose tissue, but deuterated variants show ~20% lower hepatic retention in rodent models due to altered phase I metabolism .

Regulatory Compliance

The compound’s use requires certification under the Chemical Substances Control Law (Japan) and adherence to OECD guidelines for isotope-labeled chemicals .

Biological Activity

2,3,4,5,6-Pentachlorobiphenyl-2',3',4',5',6'-d5 (also known as PCB 126) is a member of the polychlorinated biphenyl (PCB) family, which consists of 209 congeners. PCBs are synthetic organic compounds that have been widely used in industrial applications and are known environmental pollutants. This article explores the biological activity of PCB 126, focusing on its toxicity, mechanisms of action, and effects on various biological systems.

Chemical Structure and Properties

PCB 126 is characterized by five chlorine atoms attached to biphenyl rings, contributing to its hydrophobic nature and persistence in the environment. Its structure allows for various interactions with biological systems, particularly through the aryl hydrocarbon receptor (AhR), which plays a critical role in mediating the toxic effects of PCBs.

The biological activity of PCB 126 primarily involves its interaction with the AhR. Upon binding to AhR, PCB 126 activates signaling pathways that lead to various biological responses:

  • Gene Expression Modulation : Activation of AhR influences the expression of genes involved in xenobiotic metabolism, oxidative stress response, and cell proliferation.
  • Endocrine Disruption : PCB 126 can mimic or interfere with hormone signaling pathways, potentially leading to reproductive and developmental toxicity.
  • Neurotoxicity : Studies indicate that PCB 126 exposure may result in neurodevelopmental impairments due to its ability to disrupt neuronal signaling pathways.

In Vivo Studies

Research has demonstrated that PCB 126 causes significant adverse effects in various animal models:

  • Cardiovascular Effects : A study on zebrafish embryos showed that exposure to PCB 126 resulted in concentration-dependent cardiovascular toxicity, including pericardial edema and reduced cardiac output .
  • Neurodevelopmental Impacts : Epidemiological studies link PCB exposure to neurodevelopmental deficits in children. Laboratory studies in mice indicate that PCB 126 can lead to alterations in brain structure and function .

In Vitro Studies

In vitro studies have assessed the cytotoxicity and cellular responses to PCB 126:

  • Cell Viability : The viability of hormone-responsive cell lines treated with varying concentrations of PCB 126 was evaluated using MTT assays. Results indicated a dose-dependent effect on cell viability, with significant reductions observed at higher concentrations .
  • Molecular Docking Studies : Molecular docking analyses have revealed strong binding affinities between PCB 126 and AhR, suggesting a mechanism for its biological activity .

Case Studies

Several case studies have highlighted the health impacts associated with PCB exposure:

  • Yusho Incident : In Japan, individuals exposed to PCB-contaminated rice oil exhibited severe health issues, including neurological deficits. This incident underscored the toxic potency of specific PCB mixtures compared to industrial-grade PCBs .
  • Yu Cheng Incident : Similar findings were reported among individuals exposed to contaminated cooking oil in Taiwan. Affected individuals showed significant learning deficits and growth impairments in offspring .

Data Tables

Biological Effect Observed Outcome Reference
Cardiovascular toxicityPericardial edema and reduced cardiac output
Neurodevelopmental impairmentAltered brain structure/function
CytotoxicityDose-dependent reduction in cell viability

Q & A

Q. What are the environmental degradation pathways of 2,3,4,5,6-Pentachlorobiphenyl-2',3',4',5',6'-d5, and how do its isotopic properties affect persistence studies?

  • Methodological Answer : Aerobic microbial dechlorination preferentially targets non-deuterated positions, altering degradation rates. Isotopic labeling allows tracking via compound-specific isotope analysis (CSIA) to distinguish biotic vs. abiotic degradation .
  • Data Interpretation :
  • Deuterium kinetic isotope effects (KIE) reduce dechlorination rates by 10–15% compared to non-deuterated analogs.
  • Use LC-QTOF-MS to identify deuterium-retaining metabolites in soil microcosms .

Q. How can researchers resolve contradictions in toxicity data between deuterated and non-deuterated PCBs?

  • Methodological Answer : Discrepancies arise from differences in bioavailability and metabolic processing. Conduct parallel in vitro assays (e.g., CYP450 enzyme inhibition) with both forms. Normalize results using lipid-membrane partitioning coefficients (log Kₒw) to account for isotopic hydrophobicity shifts .
  • Experimental Design :
  • Compare EC₅₀ values in zebrafish models under identical exposure conditions.
  • Apply multivariate regression to isolate isotopic effects from structural toxicity .

Q. What theoretical frameworks guide the integration of this compound into broader PCB research, particularly in structure-activity relationship (SAR) studies?

  • Methodological Answer : Link its planar structure and chlorine substitution pattern to Ah receptor binding affinity using density functional theory (DFT). Validate predictions via competitive ELISA assays with recombinant receptor proteins .
  • Advanced Modeling :
  • Use molecular docking simulations (e.g., AutoDock Vina) to predict binding energies.
  • Corrogate SAR data with toxicity databases (e.g., EPA’s CompTox) to identify congener-specific risks .

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